N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted phenyl ring, a quinazolinyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinyl Intermediate: The quinazolinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the quinazolinyl intermediate with a thiol compound.
Coupling with the Fluoro-Substituted Phenyl Ring: The final step involves coupling the sulfanyl intermediate with a fluoro-substituted phenyl acetamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinyl group or the sulfanyl linkage.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
- N-(3-bromo-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
- N-(3-iodo-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is unique due to the presence of the fluoro-substituted phenyl ring, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-6-7-11(8-13(10)18)19-15(22)9-24-17-20-14-5-3-2-4-12(14)16(23)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
CYFPPOULDKTKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2)F |
Origin of Product |
United States |
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